Erythromycin, ethyl carbonate is a derivative of erythromycin, a macrolide antibiotic known for its effectiveness against various bacterial infections. Erythromycin itself is derived from the bacterium Saccharopolyspora erythraea and is used in treating respiratory tract infections, skin infections, and other bacterial diseases. The ethyl carbonate form enhances the pharmacological properties of erythromycin, potentially improving its bioavailability and stability.
Erythromycin belongs to the class of macrolide antibiotics, characterized by their large lactone ring structure. Erythromycin, ethyl carbonate specifically is classified as an ester formed from erythromycin and ethyl chloroformate. It is often utilized in pharmaceutical formulations due to its improved solubility and absorption characteristics compared to its parent compound.
The synthesis of erythromycin, ethyl carbonate typically involves the reaction of erythromycin with ethyl chloroformate in the presence of a base such as pyridine. This reaction occurs under controlled conditions to ensure high yield and purity:
This method has been optimized for industrial production, focusing on minimizing waste and maximizing yield .
The molecular formula for erythromycin, ethyl carbonate is , with a molecular weight of approximately 806.0 g/mol . The structure features a macrolide backbone with an ethyl carbonate moiety attached, enhancing its chemical properties.
The structural representation can be visualized using molecular modeling software or databases that provide 2D or 3D structural data.
Erythromycin, ethyl carbonate can undergo several chemical reactions:
These reactions are significant for both synthetic applications and understanding the compound's stability under various conditions.
Erythromycin functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, obstructing the translocation step in protein synthesis. This action effectively halts bacterial growth and reproduction:
The bioactivity of erythromycin derivatives like ethyl carbonate may enhance its efficacy through improved pharmacokinetic properties .
Relevant data regarding these properties can be found in chemical databases such as NIST or other scientific literature .
Erythromycin, ethyl carbonate has several scientific uses:
The versatility of this compound makes it a valuable asset in both clinical and research environments .
The evolution of erythromycin derivatives began in earnest during the 1960s–1980s, focusing primarily on esterification to mitigate acid-catalyzed degradation. Initial efforts yielded prodrugs like erythromycin ethyl succinate and erythromycin estolate, which demonstrated improved acid stability through C2' esterification but introduced new limitations such as unpredictable pharmacokinetics and formulation challenges [1] [4]. Carbonate esters emerged as a superior alternative due to their balanced hydrolysis kinetics and metabolic conversion to active erythromycin. Key milestones include:
Table 1: Evolution of Erythromycin Ester Derivatives
Derivative Type | Decade Introduced | Key Structural Feature | Primary Limitation Addressed |
---|---|---|---|
Estolate | 1960s | Lauryl sulfate salt | Oral bioavailability |
Ethyl Succinate | 1970s | C2' succinyl ester | Acid instability |
Ethyl Carbonate | 1980s | C2' ethyl carbonate | Metabolic predictability |
Cyclic Carbamates | 2000s | C11–C12 carbamate bridge | Resistance modulation |
Erythromycin ethyl carbonate directly targets three core deficiencies of the parent molecule:
Acid Stability Enhancement:The carbonate group reduces acid-catalyzed internal ketalization—a process where erythromycin’s C6 hydroxyl attacks the C9 ketone, forming inactive anhydro- or spiroketal derivatives. Ethyl carbonate’s steric bulk impedes this cyclization, maintaining integrity in gastric environments (pH < 4) where unmodified erythromycin degrades within minutes [1] [4].
Solubility and Bioavailability:Ethyl carbonate increases lipophilicity (LogP ≈ 2.5 vs. erythromycin’s 1.6), facilitating passive diffusion across intestinal membranes [4] [7]. Comparative studies show 40–50% higher serum AUC (Area Under Curve) than erythromycin stearate, attributable to reduced first-pass metabolism and slower hepatic clearance [4].
Metabolic Stability:Unlike ester prodrugs, ethyl carbonate undergoes enzymatic hydrolysis by serum esterases rather than hepatic cytochrome P450, minimizing drug-drug interactions and generating ethanol as the sole byproduct [2] [5]. This contrasts with clarithromycin’s CYP3A4-dependent metabolism, which complicates co-administration with statins or antifungals [7].
Table 2: Physicochemical Properties of Erythromycin vs. Ethyl Carbonate
Property | Erythromycin | Ethyl Carbonate | Improvement Factor |
---|---|---|---|
Aqueous solubility (mg/mL) | 2.0 | 8.5 | 4.25× |
LogP | 1.61 | 2.37 | 1.47× |
t₁/₂ in acid (pH 2.0) | <10 min | >60 min | 6× |
Protein binding (%) | 70–80 | 65–75 | Reduced variability |
Erythromycin ethyl carbonate epitomizes how targeted chemical modifications can resolve pharmacological deficits while preserving ribosomal binding:
Table 3: Impact of Carbonate Research on Macrolide Development
Research Area | Contribution of Carbonate Chemistry | Resulting Innovation |
---|---|---|
Ribosomal Binding Studies | Confirmed C2' modifications do not impede DES-A2058 H-bonding | Ketolides (cladinose removal) |
Prodrug Metabolism | Esterase-specific hydrolysis vs. CYP450 | Safer prodrugs (e.g., cephalosporin esters) |
Chemical Stability | Steric blockade of C6–C9 ketalization | Acid-stable azalides (e.g., azithromycin) |
The academic legacy of erythromycin ethyl carbonate thus extends beyond its clinical use, serving as a paradigm for rational antibiotic design where discrete chemical alterations decouple pharmacological liabilities from antimicrobial efficacy [2] [5] [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0